molecular formula C11H19NO3 B3232759 tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate CAS No. 134653-71-7

tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate

Cat. No. B3232759
M. Wt: 213.27 g/mol
InChI Key: KJFFPNCTSYAOCU-CLFYSBASSA-N
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Description

The compound appears to contain a tert-butyl group, which is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often used in chemical transformations . For example, an efficient method for the transamidation of secondary amides with various amines including primary, secondary, cyclic and acyclic amines in the presence of tert-butyl nitrite has been demonstrated .


Molecular Structure Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . Solid-state NMR experiments and DFT calculations have been carried out to determine the complex structures of coadsorbed 13C-labeled tert-butanol and NH3 in acidic H-ZSM-5 zeolite .


Chemical Reactions Analysis

The tert-butyl group has been used in various chemical reactions. For instance, the Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .


Physical And Chemical Properties Analysis

The tert-butyl group is known for its unique properties. For example, it has been found that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Microbial Degradation of Fuel Oxygenates

A comprehensive review on the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface environment was conducted by Schmidt et al. (2004). This study discusses the thermodynamics of degradation processes utilizing various electron acceptors and emphasizes the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes of recalcitrant compounds like MTBE and TBA. The paper highlights microbial degradation pathways and the impact of site-specific conditions on the biodegradation rates of these substances in groundwater, providing insights into environmental remediation strategies (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Synthetic Phenolic Antioxidants and Environmental Impact

Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). Their study covers the detection of these compounds in various environmental matrices and human tissues, along with their transformation products. The review also discusses the toxicity implications of SPAs and their transformation products, suggesting directions for future research on minimizing environmental and health impacts of these compounds (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. Their research provides insights into the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive, into less harmful substances. This study contributes to the understanding of advanced oxidation processes for the treatment of MTBE-contaminated environments (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety And Hazards

While specific safety and hazards information for this compound is not available, it’s important to note that certain tert-butyl compounds can pose risks. For example, tert-Butyl chromate is known to be hazardous and requires specific safety measures .

Future Directions

The tert-butyl group holds a prominent and great potential in organic synthesis . Future research may focus on harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

properties

IUPAC Name

tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFFPNCTSYAOCU-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166469
Record name 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate

CAS RN

134653-71-7
Record name 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134653-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate

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